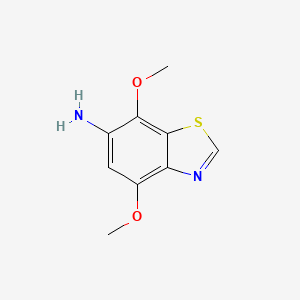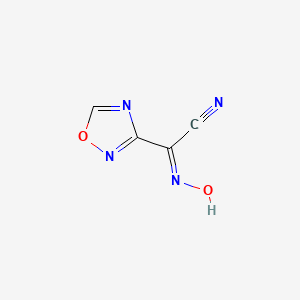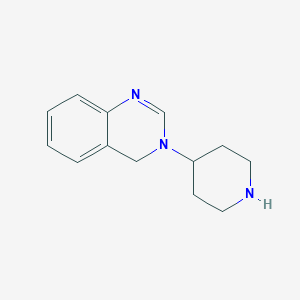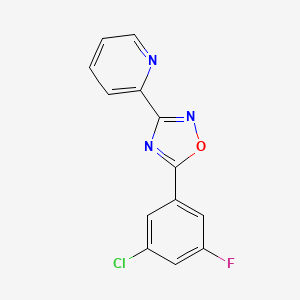
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is a heterocyclic compound that contains nitrogen, fluorine, and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For example, the reaction of a fluorinated amine with a hydroxyl-containing diazinanone precursor can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of viral reverse transcriptase, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, enhances its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C4H8FN3O2 |
|---|---|
Poids moléculaire |
149.12 g/mol |
Nom IUPAC |
4-amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H8FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-3,9H,6H2,(H2,7,8,10) |
Clé InChI |
GXNAEXTZEURZAP-UHFFFAOYSA-N |
SMILES canonique |
C1(C(NC(=O)NC1O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)





![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)





